1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine;hydrochloride
Description
1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine hydrochloride is a fluorinated amine derivative with a molecular formula of C₁₀H₁₀F₄N·HCl (calculated molecular weight: 255.65 g/mol). This compound features a trifluoromethyl group attached to the propan-2-amine backbone and a 4-fluorobenzyl substituent on the nitrogen atom. Its synthesis involves reacting (S)-1,1,1-trifluoro-N-(4-fluorobenzyl)propan-2-amine with 2-bromoacetyl bromide under controlled conditions, yielding a high-purity product suitable for pharmaceutical research . The compound’s structural uniqueness lies in its trifluoromethyl group, which enhances metabolic stability and lipophilicity compared to non-fluorinated analogs.
Properties
IUPAC Name |
1,1,1-trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F4N.ClH/c1-7(10(12,13)14)15-6-8-2-4-9(11)5-3-8;/h2-5,7,15H,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRGZNYAQMSHGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)NCC1=CC=C(C=C1)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzylamine and 1,1,1-trifluoroacetone.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common conditions include the use of solvents like dichloromethane and temperatures ranging from 0°C to room temperature.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the pure hydrochloride salt form.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and more efficient purification methods. The use of automated systems and continuous flow reactors can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Reactions
The amine group participates in alkylation and acylation :
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in tetrahydrofuran (THF) at 60°C in the presence of NaH, yielding N-alkyl derivatives.
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Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in DCM with imidazole as a base at room temperature .
| Reaction | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Alkylation | Methyl iodide, NaH, THF, 60°C | N-Methylated derivative | |
| Acylation | Acetyl chloride, imidazole, DCM, 25°C | Acetamide analog |
Electrophilic Aromatic Substitution
The 4-fluorophenyl group undergoes halogenation and nitration :
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Chlorination : Reacts with Cl₂ in acetic acid at 50°C, substituting the para-fluorine position due to electron-withdrawing effects.
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Nitration : Forms nitro derivatives using HNO₃/H₂SO₄ at 0°C, with regioselectivity controlled by the fluorine substituent.
| Reaction | Conditions | Selectivity | Source |
|---|---|---|---|
| Chlorination | Cl₂, acetic acid, 50°C | Para-substitution | |
| Nitration | HNO₃/H₂SO₄, 0°C | Meta-dominant |
Condensation Reactions
The compound participates in Schiff base formation and urea synthesis :
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Schiff bases : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imines.
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Urea derivatives : Treatment with 4-chloro-3-(trifluoromethyl)phenyl isocyanate in DCM yields urea-linked analogs, as seen in sorafenib-like syntheses .
| Reaction | Reagents/Conditions | Application | Source |
|---|---|---|---|
| Schiff base formation | Benzaldehyde, ethanol, reflux | Ligand synthesis | |
| Urea synthesis | Aryl isocyanate, DCM, 25°C | Pharmacophore development |
Stability and Decomposition
The hydrochloride salt exhibits limited thermal stability:
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Thermal degradation : Decomposes above 200°C, releasing HCl and forming trifluoromethyl ketone byproducts .
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Hydrolysis : Susceptible to aqueous hydrolysis at pH > 9, regenerating the free base and fluoride ions .
| Condition | Degradation Pathway | Byproducts | Source |
|---|---|---|---|
| High temperature (>200°C) | Dehydrohalogenation | Trifluoromethyl ketones | |
| Alkaline hydrolysis | Nucleophilic substitution | Free amine + F⁻ |
Key Mechanistic Insights
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The trifluoromethyl group increases electrophilicity at the β-carbon, facilitating nucleophilic attacks .
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The fluorophenyl ring directs electrophilic substitution via inductive effects, favoring para/meta positions.
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The hydrochloride counterion enhances solubility in polar solvents but requires neutralization for amine reactivity .
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmaceuticals. Studies have shown that compounds containing trifluoromethyl groups often exhibit enhanced potency and selectivity in biological systems. For example, research indicates that the trifluoromethyl group can modulate the binding affinity of drugs to their targets, which is crucial in the development of more effective medications .
Table 1: Comparison of Trifluoromethyl Compounds in Drug Development
Anticancer Research
Recent studies have highlighted the potential of this compound in anticancer therapies. The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is a key target in cancer treatment. By blocking EGFR signaling pathways, it may reduce tumor growth and proliferation .
Case Study 1: EGFR Inhibition
A study published in ACS Omega demonstrated that derivatives of 1,1,1-trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine exhibited potent inhibition against EGFR tyrosine kinase activity. This inhibition leads to reduced cell proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Case Study 2: Structure-Activity Relationship Studies
In another research effort focusing on structure-activity relationships (SAR), scientists synthesized a series of trifluoromethyl-containing compounds to evaluate their biological activities. The results indicated that modifications to the fluorine substituents significantly influenced the compounds' efficacy against specific targets, paving the way for optimized drug candidates .
Mechanism of Action
The mechanism by which 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine;hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The trifluoromethyl and fluorophenyl groups contribute to its binding affinity and specificity, influencing the compound’s pharmacological profile.
Comparison with Similar Compounds
Biological Activity
1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine; hydrochloride, known by its CAS number 1873799-14-4, is a fluorinated compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for pharmacological applications.
- Molecular Formula : CHFN
- Molecular Weight : 221.19 g/mol
- CAS Number : 1873799-14-4
The compound's biological activity is primarily attributed to its structural features, particularly the trifluoromethyl and fluorophenyl groups. These modifications can influence the compound's interaction with biological targets, including neurotransmitter receptors and enzymes.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit various pharmacological effects:
- Anesthetic Activity : Analogues of trifluorinated compounds have demonstrated oral general anesthetic activity. For instance, a related compound was shown to reduce the minimum alveolar concentration (MAC) of isoflurane without significant hemodynamic changes . This suggests that 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine may possess similar anesthetic properties.
- Anticonvulsant Properties : Some studies have reported potent anticonvulsant activity in related trifluorinated compounds against models of seizures . The mechanism appears to involve modulation of GABA(A) receptor currents in neuronal cells.
- Anticancer Potential : Fluorinated compounds have been explored for their antiproliferative effects against various cancer cell lines. A study on fluorinated benzylamino derivatives indicated significant anticancer activity against lung and breast cancer cells . This raises the potential for 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine in cancer therapy.
Case Study 1: Anesthetic Evaluation
In a study evaluating the anesthetic properties of related trifluoro compounds, it was found that certain analogues significantly reduced isoflurane MAC without affecting heart rate or blood pressure. This suggests a favorable safety profile for anesthetic applications .
Case Study 2: Anticonvulsant Activity
A series of experiments assessed the anticonvulsant efficacy of fluorinated compounds in animal models. The results indicated that these compounds could effectively prevent seizures induced by electrical stimulation, with a therapeutic index suggesting safety at effective doses .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | CHFN |
| Molecular Weight | 221.19 g/mol |
| CAS Number | 1873799-14-4 |
| Anesthetic Activity | Yes |
| Anticonvulsant Activity | Yes |
| Anticancer Activity | Yes |
Q & A
Basic: What are the optimal synthetic routes for 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine hydrochloride, and how can purity be validated?
Methodological Answer:
A common synthesis involves reacting (S)-1,1,1-trifluoropropan-2-amine with 1-(bromomethyl)-4-fluorobenzene in DMF under basic conditions (e.g., K₂CO₃), followed by purification via silica gel chromatography (methanol:CH₂Cl₂ = 1:20) . Purity validation typically employs LC-MS (m/z = 222.0 [M+H]+) and NMR spectroscopy. For rigorous validation, elemental analysis or X-ray crystallography (using SHELX programs for structure refinement) is recommended to confirm molecular geometry .
Basic: How does the hydrochloride salt form influence the compound’s physicochemical properties compared to the free base?
Methodological Answer:
The hydrochloride salt enhances aqueous solubility due to ionic interactions, critical for bioavailability studies. Characterization via differential scanning calorimetry (DSC) can identify melting point shifts between the free base and salt forms. Additionally, FT-IR spectroscopy distinguishes protonation states by analyzing N-H stretching frequencies (e.g., ~2500–3000 cm⁻¹ for ammonium salts) .
Advanced: What analytical techniques are most effective for detecting trace impurities in this compound, and how are detection limits optimized?
Methodological Answer:
High-resolution LC-MS/MS with electrospray ionization (ESI) is preferred for impurity profiling, achieving detection limits <0.1% via multiple reaction monitoring (MRM). For structural elucidation of unknown impurities, tandem MSⁿ coupled with NMR (e.g., ¹⁹F NMR for fluorine-containing byproducts) is essential. Recent studies also demonstrate surface-enhanced Raman spectroscopy (SERS) with machine learning for rapid, sensitive identification of structural analogs .
Advanced: How do stereochemical variations (e.g., enantiomeric purity) impact biological activity, and what chiral resolution methods are recommended?
Methodological Answer:
Enantiomeric purity is critical for receptor binding specificity. Chiral HPLC using cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol mobile phases can resolve enantiomers. Circular dichroism (CD) spectroscopy further validates optical activity. For example, (S)-enantiomers of similar trifluoromethyl amines show higher affinity for serotonin receptors, as shown in pharmacological assays .
Advanced: How should researchers address contradictions in solubility data reported across studies?
Methodological Answer:
Discrepancies often arise from solvent purity, temperature control, or salt form variations. A standardized protocol includes:
- Solvent selection: Use USP-grade solvents and degas before testing.
- Temperature calibration: Employ jacketed vessels with digital thermostats.
- Quantification: Use nephelometry for turbidity measurements or UV-Vis spectroscopy for saturated solutions.
Cross-validate results with Hansen solubility parameters (HSPs) to predict solvent compatibility .
Advanced: What in silico tools are suitable for predicting the compound’s pharmacokinetic properties, and how do they align with experimental data?
Methodological Answer:
Tools like SwissADME or ADMET Predictor™ estimate logP (2.1–2.5), blood-brain barrier permeability (high), and CYP450 inhibition (moderate). Experimental validation via Caco-2 cell assays for permeability and hepatic microsome stability tests is recommended. Discrepancies in metabolic stability (e.g., trifluoromethyl group resistance to oxidation) should be analyzed using LC-HRMS to identify metabolites .
Advanced: What strategies are effective for optimizing reaction yields in large-scale synthesis while minimizing hazardous byproducts?
Methodological Answer:
- Process intensification: Use flow chemistry to control exothermic reactions (e.g., bromomethylation step).
- Green chemistry: Replace DMF with cyclopentyl methyl ether (CPME), a safer solvent with similar polarity.
- Byproduct mitigation: Employ inline FT-IR monitoring to detect intermediates and adjust stoichiometry dynamically.
Yields >80% have been reported using these methods .
Basic: What spectroscopic markers distinguish the 4-fluorophenyl and trifluoromethyl groups in this compound?
Methodological Answer:
- ¹H NMR: The 4-fluorophenyl group shows a doublet at ~7.2–7.4 ppm (J = 8.5 Hz) for aromatic protons.
- ¹⁹F NMR: Distinct signals at ~-60 ppm (CF₃) and ~-110 ppm (aryl-F).
- IR: Strong C-F stretches at 1100–1250 cm⁻¹ (trifluoromethyl) and 1250–1350 cm⁻¹ (aryl-F) .
Advanced: How can researchers design structure-activity relationship (SAR) studies to explore modifications at the benzyl or trifluoromethyl positions?
Methodological Answer:
- Benzyl modifications: Introduce electron-withdrawing groups (e.g., Cl, NO₂) to assess effects on receptor binding. Use Suzuki-Miyaura coupling for diversification.
- Trifluoromethyl replacements: Synthesize analogs with -CF₂H or -OCF₃ and compare potency in functional assays (e.g., cAMP inhibition for GPCR targets).
Statistical tools like partial least squares (PLS) regression correlate structural descriptors with activity .
Advanced: What are the best practices for resolving crystallographic disorder in X-ray structures of this compound?
Methodological Answer:
- Data collection: Use low-temperature (100 K) synchrotron radiation to improve resolution (<1.0 Å).
- Refinement: In SHELXL, apply SIMU/DELU restraints to model rigid-body motions and PART instructions for disordered fluorine atoms.
- Validation: Check R₁ values (<5%) and ADP consistency using Coot and PLATON .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
